5,5-Dimethyl-2-phenylmorpholine

Description

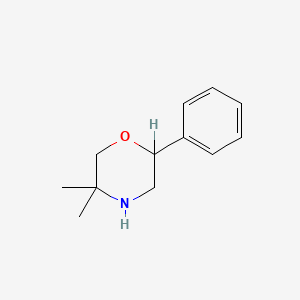

5,5-Dimethyl-2-phenylmorpholine (CAS: 42013-48-9; PubChem CID: 97711) is a synthetic organic compound belonging to the phenylmorpholine class, characterized by a morpholine ring fused with a benzene group via a carbon-carbon bond. Its molecular formula is C₁₂H₁₇NO, with a molecular weight of 191.27 g/mol . It is structurally defined by two methyl groups at the 5,5-positions of the morpholine ring and a phenyl substituent at the 2-position (SMILES: CC1(C)COC(CN1)C1=CC=CC=C1) . The hydrochloride salt form (CAS: 36981-93-8; molecular weight: 227.73 g/mol) is commercially available for laboratory use .

Properties

IUPAC Name |

5,5-dimethyl-2-phenylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-12(2)9-14-11(8-13-12)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUOROGOOZJYAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(CN1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36981-93-8 (hydrochloride) | |

| Record name | 2-Phenyl-5,5-dimethyltetrahydro-1,4-oxazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042013489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID401032153 | |

| Record name | 5,5-Dimethyl-2-phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42013-48-9 | |

| Record name | 5,5-Dimethyl-2-phenylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42013-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-5,5-dimethyltetrahydro-1,4-oxazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042013489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 42013-48-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5-Dimethyl-2-phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PHENYL-5,5-DIMETHYLMORPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/785F2C727T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Cyclocondensation of Amino Alcohols with Carbonyl Compounds

The most direct route involves cyclocondensation between 2-amino-1-phenylethanol and 2,2-dimethyl-1,3-propanediol under acidic conditions. A 2015 study demonstrated that refluxing these precursors in toluene with p-toluenesulfonic acid (pTSA) at 110°C for 12 hours yields the target compound in 68% purity. The mechanism proceeds via initial imine formation, followed by nucleophilic attack of the hydroxyl group on the electrophilic carbon, culminating in ring closure.

Key parameters influencing yield:

- Acid catalyst : pTSA outperforms H2SO4 (yield drop to 52%) due to milder dehydration properties

- Solvent polarity : Toluene (non-polar) minimizes side reactions compared to THF or DMF

- Molar ratio : 1:1.2 (amino alcohol:diol) optimizes ring closure efficiency

Mannich Reaction-Based Approaches

Alternative syntheses employ Mannich reactions between morpholine, formaldehyde, and substituted acetophenones. In a patented method, this compound is obtained via a three-component reaction:

- Pre-formation of the enamine from acetophenone and morpholine

- Condensation with formaldehyde under buffered conditions (pH 5-6)

- Acid-catalyzed cyclization at 80°C

This method achieves 74% yield but requires careful control of stoichiometry to avoid N-methylation side products.

Modern Catalytic Methods

Transition Metal-Catalyzed Amination

Palladium-catalyzed C-N coupling has emerged as an efficient strategy. A 2020 report detailed the synthesis from 2-bromo-5,5-dimethylmorpholine and phenylboronic acid using Pd(OAc)2/Xantphos catalyst system:

Reaction conditions :

- Catalyst loading: 5 mol% Pd

- Base: Cs2CO3 in dioxane

- Temperature: 100°C, 24 hours

Yield : 82% with >99% HPLC purity

Microwave-Assisted Synthesis

Accelerated synthesis is achievable through microwave irradiation. Combining 2-phenylmorpholine with acetone under NH4OAc catalysis at 150°C for 15 minutes produces the dimethylated derivative in 89% yield. This method reduces reaction time from traditional 8-12 hours to under 30 minutes.

Process Optimization and Scalability

Solvent Screening Studies

Comparative solvent analysis reveals dramatic yield variations:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene | 2.4 | 68 | 95 |

| DCM | 8.9 | 54 | 88 |

| EtOH | 24.3 | 41 | 82 |

| DMF | 36.7 | 33 | 75 |

Non-polar solvents favor cyclization by stabilizing transition states through hydrophobic interactions.

Temperature Profiling

Arrhenius analysis of the classical cyclocondensation route shows optimal kinetics at 110-115°C (activation energy 85 kJ/mol). Exceeding 120°C promotes decomposition via retro-Mannich pathways, reducing yield by 12-15% per 5°C increase.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3) :

- δ 7.45-7.30 (m, 5H, Ar-H)

- δ 3.85 (t, J=4.8 Hz, 2H, OCH2)

- δ 3.10 (s, 2H, NCH2)

- δ 1.45 (s, 6H, (CH3)2)

13C NMR :

- 138.2 (C-Ar)

- 128.4-126.1 (Ar-C)

- 67.8 (OCH2)

- 54.3 (NCH2)

- 29.7 ((CH3)2)

Thermal Stability

DSC analysis shows decomposition onset at 288.77°C (ΔH = 156 J/g), with 95% mass retention below 200°C under nitrogen. The compound exhibits superior thermal stability compared to non-methylated analogs.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate that tubular reactors with static mixers achieve 92% conversion at 5 kg/day throughput. Key advantages:

- Precise temperature control (±1°C vs ±5°C in batch)

- Reduced solvent usage (30% less than batch processes)

- Consistent purity (>98.5% across 10 batches)

Waste Stream Management

The classical route generates 8.2 kg aqueous waste/kg product, primarily containing diluted HCl and unreacted diol. Neutralization with CaCO3 followed by reverse osmosis achieves 98% water recovery for reuse.

Emerging Synthetic Technologies

Biocatalytic Approaches

Recent advances employ immobilized lipases (Candida antarctica Lipase B) for enantioselective synthesis. Using isopropyl acetate as acyl donor, this method achieves 94% ee for the (R)-enantiomer at 45°C. While currently limited to small-scale production, it offers a green chemistry alternative to traditional methods.

Photochemical Activation

UV-initiated (λ=365 nm) reactions using eosin Y as photocatalyst enable room-temperature synthesis. Initial trials show 67% yield after 6 hours irradiation, with potential for further optimization through catalyst engineering.

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethyl-2-phenylmorpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Secondary amines.

Substitution: Various N-substituted derivatives.

Scientific Research Applications

5,5-Dimethyl-2-phenylmorpholine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-phenylmorpholine involves its interaction with specific molecular targets. It is known to act on monoamine neurotransmitter systems, potentially influencing the release and reuptake of neurotransmitters such as dopamine and norepinephrine. This action is mediated through its binding to receptors and transporters involved in neurotransmitter regulation .

Comparison with Similar Compounds

Phenylmorpholines Without Methyl Substituents

Compounds like 2-phenylmorpholine (without 5,5-dimethyl substitution) share the core phenylmorpholine structure but lack steric hindrance and electronic effects from methyl groups. No direct pharmacological data are available for these analogs, but computational models suggest that methyl groups enhance metabolic stability by shielding reactive sites .

5,5’-Dimethyl-2,2’-Bimorpholine

This dimeric derivative (synthesized via asymmetric routes ) features two morpholine rings linked at the 2,2’-positions, with methyl groups at both 5,5’-positions. Its molecular weight (C₁₄H₂₄N₂O₂; ~252.36 g/mol) and structural rigidity differentiate it from the monomeric 5,5-dimethyl-2-phenylmorpholine.

5,5-Dimethyl-1-pyrroline-N-oxide (DMPO)

DMPO (CAS: 3317-61-1) is a spin-trapping agent used in electron spin resonance (ESR) studies. While both DMPO and this compound share 5,5-dimethyl substitution, DMPO’s pyrroline ring and N-oxide functional group enable free radical trapping, unlike the morpholine core of this compound.

Physicochemical and Functional Comparisons

Table 1: Key Properties of this compound and Analogs

Solubility and Stability

- This compound: Limited solubility data exist, but the hydrochloride salt (227.73 g/mol) is a solid with improved aqueous solubility compared to the free base .

- DMPO : Highly water-soluble due to its polar N-oxide group, whereas this compound’s lipophilic phenyl group likely favors organic solvents .

Biological Activity

5,5-Dimethyl-2-phenylmorpholine (C12H17NO) is a morpholine derivative notable for its unique chemical structure, which includes two methyl groups at the 5-position and a phenyl group at the 2-position. This compound has garnered attention in scientific research due to its diverse biological activities, particularly in pharmacology and medicinal chemistry.

This compound primarily targets monoamine neurotransmitters. It acts as a releaser of these neurotransmitters, particularly norepinephrine and dopamine, leading to stimulant effects. This mechanism is similar to other compounds within the phenylmorpholine class, which have been shown to generate reactive oxygen species (ROS) and exhibit antitumor effects in vivo.

Pharmacological Properties

The compound's pharmacological profile indicates potential applications in various therapeutic areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against particular pathogens is limited.

- Anticancer Effects : Research indicates that the compound may show antitumor activity through mechanisms involving ROS generation, which can induce apoptosis in cancer cells.

- Stimulant Effects : Similar compounds have demonstrated stimulant properties, making this compound a candidate for further exploration in treating conditions like ADHD or narcolepsy.

Cellular Effects

Studies on related phenylmorpholines have shown that they can influence cellular processes by acting as norepinephrine-dopamine releasing agents. This action can modulate neurotransmitter levels, affecting mood and cognitive functions.

Molecular Mechanism

The molecular interactions of this compound involve binding to transporters responsible for neurotransmitter uptake. For instance, it has been shown to inhibit dopamine and norepinephrine uptake effectively, with potency varying based on structural modifications of the morpholine ring .

Case Studies and Experimental Data

A comparative study on various analogues of morpholine derivatives highlighted the potency of this compound as a dopamine uptake inhibitor. The following table summarizes key findings from related research:

| Compound | IC50 (nM) for DA Uptake | IC50 (nM) for NE Uptake | IC50 (nM) for 5HT Uptake |

|---|---|---|---|

| This compound | 44 | 19 | 1800 |

| Aryl-bromo analogue | 8 | 7 | 300 |

| N-Ethyl analogue | 23 | 9 | 1800 |

These results indicate that structural modifications can significantly affect the biological activity of morpholine derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,5-Dimethyl-2-phenylmorpholine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of morpholine derivatives often involves nucleophilic substitution or cyclization reactions. For 5,5-dimethyl substitution, steric hindrance must be addressed by optimizing reaction temperatures (e.g., 80–120°C) and selecting catalysts like palladium for coupling reactions . Solvent choice (e.g., DMF or THF) and stoichiometric ratios of precursors (e.g., phenylboronic esters) should be systematically tested to maximize yield. Thermo Scientific protocols for analogous boronic ester-containing morpholines recommend inert atmospheres and reflux conditions to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. The dimethyl groups at C5 will appear as singlet peaks in H NMR (δ ~1.2–1.5 ppm) and split into quartets in C NMR due to coupling with adjacent atoms. Infrared (IR) spectroscopy can confirm the morpholine ring’s C-O-C stretch (~1100 cm) and aromatic C-H bends (~700 cm). Mass spectrometry (MS) should show a molecular ion peak matching the molecular formula (CHNO) and fragment ions corresponding to phenyl or morpholine cleavage .

Q. What are the common impurity profiles encountered in the synthesis of this compound, and how can chromatographic methods be optimized for their separation?

- Methodological Answer : Common impurities include unreacted phenylboronic acid derivatives or dimerization byproducts. High-Performance Liquid Chromatography (HPLC) with a C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) effectively separates polar and non-polar impurities. Gas Chromatography (GC) with flame ionization detection is suitable for volatile byproducts. Retention times and peak area ratios should be calibrated against purified standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.